
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as the use of microwave irradiation to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amines used .
化学反応の分析
Types of Reactions: 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
科学的研究の応用
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, leading to reduced synthesis of certain hormones .
類似化合物との比較
3-Amino-1,2,4-triazole: This compound shares the triazole ring structure but lacks the ethanone moiety.
1,2,4-Triazol-3-amine: Another similar compound with a different substitution pattern on the triazole ring.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: This compound features a tricyclohexylstannyl group instead of the ethanone moiety.
Uniqueness: 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for additional functionalization and interaction with molecular targets, making it a versatile compound for various applications .
特性
CAS番号 |
103394-80-5 |
|---|---|
分子式 |
C4H6N4O |
分子量 |
126.12 g/mol |
IUPAC名 |
1-(3-amino-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H6N4O/c1-3(9)8-2-6-4(5)7-8/h2H,1H3,(H2,5,7) |
InChIキー |
KEVLZFVVRTWLGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
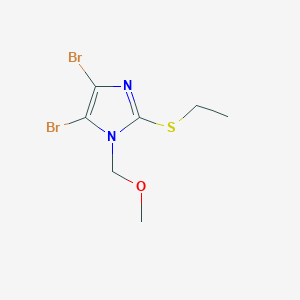
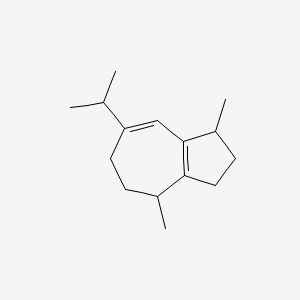
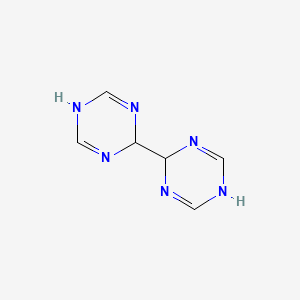
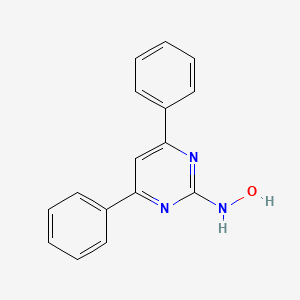
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
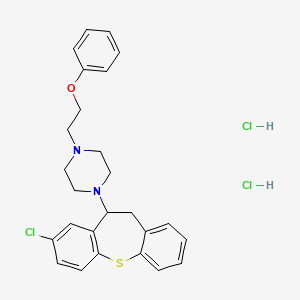
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)
![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)

![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
